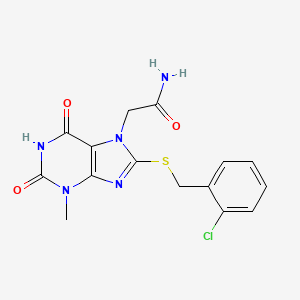![molecular formula C8H7N3O2 B2712191 7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1030019-36-3](/img/structure/B2712191.png)
7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have significant impact in medicinal chemistry and material science due to their photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical And Chemical Properties Analysis
The absorption and emission spectra of 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines are highly dependent on the nature of the substituent group at position 7 . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Scientific Research Applications
Synthesis Techniques and Chemical Reactions
The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine derivatives showcases the chemical's role in regioselective synthesis processes. For instance, the study on regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides reveals a methodology for preparing these compounds through reactions involving POCl3, amines, benzyl alcohol, and phenylboronic acid in the presence of a Pd-catalyst. This synthesis process emphasizes the compound's capacity for tunable regioselectivity in N-alkylation, demonstrating its utility in producing various substituted derivatives for further application in chemical research and development (Drev et al., 2014).
Antimicrobial Activity
Another significant application of 7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives is in the development of antimicrobial agents. The synthesis and evaluation of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates revealed several compounds with promising antimicrobial activity. This indicates the potential of such derivatives in contributing to the discovery of new antimicrobial drugs, addressing the ongoing need for novel therapeutics against resistant microbial strains (Gein et al., 2009).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for their therapeutic potential. For example, the discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke highlights the compound's role in drug discovery. Such studies underscore the utility of this compound in the synthesis of molecules with specific biological activities, potentially leading to new treatments for diseases like stroke (Mukaiyama et al., 2007).
Advanced Materials and Catalysts
The compound's applications extend into the development of advanced materials and catalysts, as seen in the creation of a novel magnetically recyclable silver-loaded cellulose-based bionanocomposite catalyst. This catalyst was used for the green synthesis of tetrazolo[1,5-a]pyrimidines, demonstrating the compound's role in promoting eco-friendly chemical processes and its potential in the field of sustainable materials science (Maleki et al., 2017).
Safety and Hazards
While specific safety and hazards information for 7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid was not found, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Personal protective equipment should be used .
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . Future research could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid belongs, have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that the electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improve both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, suggesting they may influence pathways related to light absorption and emission .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, suggesting they may have effects related to light absorption and emission .
Action Environment
It’s known that the properties and stability of pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .
properties
IUPAC Name |
7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-4-6(8(12)13)10-7-2-3-9-11(5)7/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOZRYWADWFODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=NN12)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

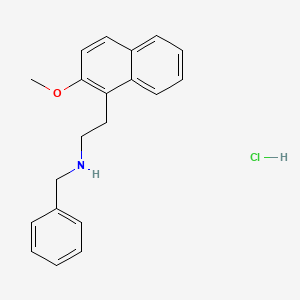
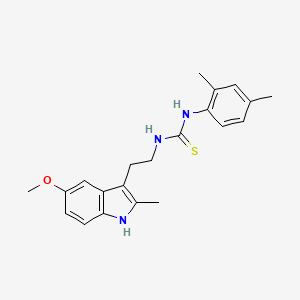

![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide](/img/structure/B2712111.png)

![N-[2-(furan-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2712116.png)

![N-(3-cyanothiolan-3-yl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B2712119.png)
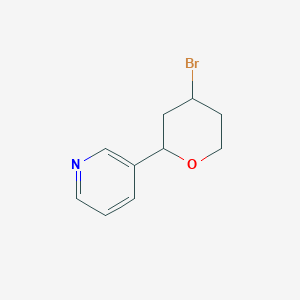
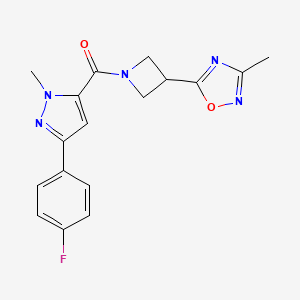

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2712124.png)

